{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organic compound that belongs to the class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to a carbon chain. This compound features a phenyl group substituted with a benzenesulfonyl amino group, making it significant in various chemical and biological applications. It is often studied for its potential in medicinal chemistry and its role as a bioactive molecule.
This compound can be classified under several categories:
The source of this compound typically includes synthetic laboratories and chemical suppliers specializing in organoarsenic compounds, which are often used in research settings.
The synthesis of {4-[(benzenesulfonyl)amino]phenyl}arsonic acid can be achieved through several methods, primarily involving the reaction of arsonic acid derivatives with sulfonamide compounds.
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid can participate in various chemical reactions, including:
The mechanism by which {4-[(benzenesulfonyl)amino]phenyl}arsonic acid exerts its biological effects is not fully elucidated but may involve:
Research indicates that organoarsenic compounds can exhibit various biological activities, including anti-cancer properties, although specific data on this compound's mechanism remains limited.
Studies on similar compounds suggest that variations in substituents can significantly affect both solubility and reactivity profiles, which could be crucial for its applications in pharmaceuticals.
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid has potential applications in several scientific fields:
The development of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid (C₁₂H₁₂AsNO₅S, MW 357.22 g/mol) represents a convergence of two pharmacophores: the arsonic acid group and the benzenesulfonamide moiety. Its synthesis relies on electrophilic aromatic substitution methodologies, particularly the Béchamp reaction, which involves reacting aniline derivatives with arsenic acid [5]. This method dominated early organoarsenical production, though alternatives like the Bart reaction (using arsenious chloride/copper catalysts) offered improved selectivity under milder conditions .
Structurally, this compound bridges simpler arsenicals like arsanilic acid (p-aminophenylarsonic acid) and complex sulfonamide-bearing agents. Its design leverages:
Table 1: Key Organoarsenicals in Historical Context
| Compound | Chemical Structure | Primary Historical Use |
|---|---|---|
| Arsanilic acid (Atoxyl) | 4-NH₂-C₆H₄-AsO₃H₂ | Early trypanosomiasis therapy |
| {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid | 4-(C₆H₅SO₂NH)-C₆H₄-AsO₃H₂ | Kinase inhibition studies |
| Roxarsone | 3-NO₂-4-OH-C₆H₃-AsO₃H₂ | Poultry growth promoter |
| Salvarsan | 3,3′-Diamino-4,4′-dihydroxyarsenobenzene | Syphilis chemotherapy |
Paul Ehrlich's systematic screening of >600 arsenical derivatives fundamentally reshaped drug discovery. While {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid itself emerged post-Ehrlich, its conceptual foundation stems from his "magic bullet" (Zauberkugel) principle – the idea that chemicals could selectively target pathogens without harming host tissues [4] [7]. Ehrlich's work on atoxyl (arsanilic acid) demonstrated:
Table 2: Ehrlich's Systematic Approach to Arsenical Drug Development
| Step | Process | Impact on Modern Drug Design |
|---|---|---|
| Target identification | Trypanosomes/T. pallidum | Pathogen-focused screening |
| Lead optimization | 606 derivatives → Salvarsan (arsphenamine) | Iterative chemical modification |
| Formulation refinement | Salvarsan → Neoarsphenamine (less toxic) | Prodrug development & stability engineering |
| Mechanism analysis | Side-chain theory of receptor binding | Precursor to pharmacokinetic modeling |
This methodology created a blueprint for developing sulfonamide-arsenical hybrids targeting specific enzymes. The benzenesulfonyl group in {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid represents a rational extension of Ehrlich’s receptor-targeting concept [7].
Due to systemic toxicity concerns with arsenicals in humans, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid transitioned primarily to vinary applications in the mid-20th century. Its role mirrored other arsenicals like roxarsone and carbarsone, functioning as:
The regulatory timeline reveals significant shifts:
This withdrawal underscored growing concerns about arsenic persistence in manure-fertilized soils and potential entry into food chains – hastening the search for non-arsenical alternatives.
Though not a major clinical antimicrobial itself, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid exemplifies key shifts in drug development philosophy:
Table 3: Modern Drug Development Frameworks Influenced by Arsenical Chemistry
| Framework Element | Traditional Model | Contemporary Adaptation |
|---|---|---|
| Spectrum requirements | Broad-spectrum efficacy | Narrow-spectrum MDR pathogen focus (Tier C) |
| Clinical trial design | Dual large non-inferiority trials (Tier A) | Single trial + PK/PD justification (Tier B) |
| Preclinical emphasis | Empirical efficacy in animals | Mechanism-based PK/PD modeling |
| Chemistry foundation | High-throughput random screening | Rational hybridization of pharmacophores |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8